N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is an acetamide derivative characterized by a central acetamide backbone substituted with three distinct groups:
- A 4-chlorobenzyl group attached to the nitrogen atom.
- A 3,5-dimethylphenoxy group linked to the α-carbon of the acetamide.
- A 2-methoxyethyl group bonded to the nitrogen atom, introducing ether functionality.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-15-10-16(2)12-19(11-15)25-14-20(23)22(8-9-24-3)13-17-4-6-18(21)7-5-17/h4-7,10-12H,8-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQMLVVZRPKQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CCOC)CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Acetamide Class
The following table highlights key structural and functional differences between the target compound and related acetamides:
Key Observations :
- Halogenation vs. In contrast, dichlorophenoxy derivatives may exhibit stronger binding to hydrophobic enzyme pockets but higher environmental persistence.
- Methoxyethyl vs. Oxazolidinyl : The 2-methoxyethyl group in the target compound likely improves water solubility compared to oxadixyl’s oxazolidinyl ring, which contributes to oxadixyl’s systemic fungicidal activity .
- Comparison with Alachlor : Alachlor’s 2-chloro substituent and methoxymethyl group are critical for herbicidal action, whereas the target compound’s 4-chlorobenzyl group may shift selectivity toward different biological targets (e.g., insecticidal or pharmacological applications) .
Crystallographic and Hydrogen-Bonding Behavior
Evidence from crystallographic studies of dichloroacetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) reveals that acetamide derivatives form infinite chains via N–H⋯O and C–H⋯O hydrogen bonds .
Computational and Theoretical Insights
While direct computational data on the target compound are absent, studies on N-substituted maleimides and acetonitriles emphasize the role of electron-withdrawing groups (e.g., Cl) in modulating charge distribution and dipole moments . The target compound’s 4-chlorobenzyl group likely creates a electron-deficient aromatic system, influencing reactivity in electrophilic substitution or receptor binding.
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